molecular formula C12H14N2O5 B13043449 (R)-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid

(R)-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid

Cat. No.: B13043449
M. Wt: 266.25 g/mol
InChI Key: NWPPGZLUXRQGHA-SECBINFHSA-N
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Description

®-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a picolinic acid core substituted with a carbamoyl group and a carboxylic acid moiety. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of picolinic acid with an appropriate carbamoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamoyl intermediate. Subsequent hydrolysis and purification steps yield the desired product.

Industrial Production Methods

Industrial production of ®-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

®-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the picolinic acid core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

®-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biological pathways.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of novel materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound within the active site of the target molecule. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: Shares the core structure but lacks the carbamoyl and carboxylic acid substituents.

    Nicotinic acid: Similar in structure but with a different functional group arrangement.

    Isonicotinic acid: Another structural isomer with distinct properties.

Uniqueness

®-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid is unique due to its specific stereochemistry and functional group arrangement. This uniqueness imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

6-[[(1R)-1-carboxy-2-methylpropyl]carbamoyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C12H14N2O5/c1-6(2)9(12(18)19)14-10(15)7-4-3-5-8(13-7)11(16)17/h3-6,9H,1-2H3,(H,14,15)(H,16,17)(H,18,19)/t9-/m1/s1

InChI Key

NWPPGZLUXRQGHA-SECBINFHSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)C1=NC(=CC=C1)C(=O)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=NC(=CC=C1)C(=O)O

Origin of Product

United States

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